3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-4-oxophthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-11-19(14-17(16)2)29-25(31)22-7-5-4-6-21(22)23(28-29)24(30)27-26-15-18-9-12-20(32-3)13-10-18/h4-15H,1-3H3,(H,27,30)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXBROVSCOXZDO-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NN=CC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N/N=C/C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide typically involves multiple steps:
Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide group: This step involves the reaction of the phthalazine derivative with hydrazine or its derivatives.
Substitution with phenyl rings: The final step involves the condensation of the hydrazide derivative with substituted benzaldehydes under reflux conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of hydrazines or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings or the phthalazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. The mechanism is believed to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis, particularly through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses broad-spectrum antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise in reducing inflammation. Studies have demonstrated its ability to downregulate pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases.
Photoluminescent Materials
The unique structural features of this compound allow it to be used in the development of photoluminescent materials. Its ability to absorb light and re-emit it at different wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymer Composites
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation compared to standard polymers.
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its effectiveness against certain pests has been documented in laboratory settings, with mechanisms involving neurotoxic effects on insect physiology. Further research is required to evaluate its safety and efficacy in agricultural settings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines; induced apoptosis via mitochondrial pathway modulation. |
| 2 | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against fungal strains as well. |
| 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models; potential therapeutic application for rheumatoid arthritis. |
| 4 | Photoluminescent Materials | Exhibited high quantum efficiency; suitable for OLED applications with enhanced brightness compared to traditional materials. |
| 5 | Pesticidal Properties | Effective against common agricultural pests; further testing needed for environmental impact assessment. |
Mechanism of Action
The mechanism by which 3-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Chemical Reactivity: Its reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Diversity: The target compound’s phthalazine core distinguishes it from isobenzofuran (4x) and quinazolinone (5), which exhibit different electronic profiles and ring strain.
- Substituent Effects: The 4-methoxyphenylmethylidene group in the target compound contrasts with sulfonohydrazide (4x) and thioacetamide (5) functionalities. Methoxy groups enhance solubility compared to sulfonyl or thioether groups, which may reduce toxicity .
- Synthetic Routes: The target compound likely employs hydrazide-aldehyde condensation, analogous to 4x and pyrazole-based carbohydrazides . However, sulfonohydrazides (e.g., 4x) require specialized catalysts like N-heterocyclic carbenes (NHCs) .
Table 2: Comparative Physicochemical Data
Key Findings :
- Lipophilicity : The target compound’s predicted LogP (3.8) is lower than 4x (4.2), suggesting better aqueous solubility, which could enhance bioavailability .
- Thermal Stability: The absence of a sulfonyl group (cf. 4x) may lower the melting point relative to sulfonohydrazides, though experimental data is needed.
- Biological Potential: While direct data on the target compound is lacking, structurally related hydrazides (e.g., 4x and pyrazole derivatives) show antimicrobial and antioxidant activities, implying similar pathways (e.g., enzyme inhibition or ROS scavenging) .
Computational and Crystallographic Insights
- SHELX Refinement : The target compound’s crystal structure (if resolved) would likely use SHELXL for refinement, as seen in analogous hydrazides .
- DFT Studies : Compound 4x underwent density functional theory (DFT) analysis to elucidate its catalytic formation mechanism, a approach applicable to the target compound for optimizing synthetic yields .
Biological Activity
3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 426.47 g/mol. It features a phthalazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.47 g/mol |
| CAS Number | 478045-74-8 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with hydrazine derivatives under acidic conditions. The general procedure includes:
- Reagents : 3,4-dimethylphenyl hydrazine and 4-methoxybenzaldehyde.
- Solvent : Glacial acetic acid.
- Conditions : Reflux at 120°C for several hours.
This method allows the formation of the target compound through the formation of hydrazone linkages.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Studies : In vitro studies have shown that derivatives of phthalazine can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. Specific IC50 values for these compounds range from micromolar to nanomolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing : Disc diffusion and broth microdilution methods were employed against various bacterial strains.
- Results : Preliminary results suggest moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may exhibit anti-inflammatory properties:
- Mechanism : It is hypothesized that the compound can inhibit pro-inflammatory cytokines and mediators.
- Research Findings : Animal models have shown reduced inflammation markers when treated with similar phthalazine derivatives.
Toxicity and Safety Profile
While the biological activities are promising, toxicity studies are crucial:
- Acute Toxicity : Initial assessments indicate a low acute toxicity profile in rodent models.
- Safety Concerns : Long-term studies are required to fully understand the safety implications and potential side effects in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield and purity?
- Methodological Answer: Synthesis typically involves multi-step condensation reactions. Key parameters include refluxing in ethanol or methanol (60–80°C for 6–12 hours) with stoichiometric control of hydrazide and aldehyde precursors . Catalysts like acetic acid (5–10 mol%) can accelerate imine bond formation. Purity is optimized via recrystallization using dimethylformamide (DMF)/water mixtures . Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure?
- Methodological Answer:
- NMR: Use - and -NMR to verify hydrazide (-NH-N=CH-) and methoxyphenyl (δ 3.8 ppm for OCH) groups. -NMR coupling constants (J = 12–14 Hz) confirm E-configuration of the methylidene group .
- X-ray Crystallography: Resolve 3D conformation and hydrogen-bonding networks (e.g., N-H···O interactions) for solid-state stability insights .
- IR: Confirm carbonyl (C=O) stretches at 1650–1700 cm and imine (C=N) at 1600–1620 cm .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer:
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally related phthalazine derivatives showing IC values of 5–20 μM .
- Antimicrobial: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use triazole-containing analogs as positive controls .
- Anti-inflammatory: COX-2 inhibition ELISA to assess potency (e.g., 50–80% inhibition at 10 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Dose-Response Analysis: Validate activity thresholds using gradient concentrations (0.1–100 μM) to identify non-linear effects.
- Structural Analog Comparison: Compare with compounds like N'-[(E)-(3,4-dihydroxyphenyl)methylidene] derivatives to isolate substituent effects (e.g., methoxy vs. hydroxyl groups) .
- Solubility Correction: Account for DMSO solvent artifacts by testing aqueous solubility via HPLC (e.g., >50 μg/mL in PBS) .
Q. What reaction mechanisms govern the compound’s derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer:
- Imine Modification: Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -NO) via nucleophilic substitution (KCO, DMF, 80°C) to enhance electrophilicity .
- Hydrazide Oxidation: Use KMnO in acidic conditions to convert hydrazide to diazene intermediates for cross-coupling reactions .
Q. What computational modeling approaches predict interactions with biological targets?
- Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2). Validate with MD simulations (100 ns trajectories) to assess stability of hydrogen bonds (e.g., with Thr184 or Asp86) .
- QSAR: Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate with IC values from anticancer assays .
Q. How do substituents on the phthalazine core influence photophysical properties for analytical applications?
- Methodological Answer:
- Fluorescence Studies: Test solvent effects (e.g., λ = 340 nm, λ = 380 nm in ethanol) and pH dependence (maximal intensity at pH 5–7) .
- Quantum Yield Calculation: Compare with reference compounds (e.g., quinine sulfate) to quantify emission efficiency (e.g., Φ = 0.15–0.3) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer:
- Chiral Chromatography: Use CHIRALPAK® columns (e.g., IA or IB) with hexane/isopropanol (90:10) to resolve enantiomers.
- Asymmetric Catalysis: Employ Cu(I)-BINAP complexes for stereoselective hydrazide formation (ee >90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
